molecular formula C24H17FN2O5 B15012023 5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

5-(2-fluorophenyl)-3-hydroxy-1-(4-methylphenyl)-4-[(4-nitrophenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15012023
M. Wt: 432.4 g/mol
InChI Key: MJRSHPDYSUDCFS-XDOYNYLZSA-N
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Description

5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a pyrrolidinone core with various substituents, including fluorophenyl, hydroxy, methylphenyl, and nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The various substituents can be introduced through electrophilic aromatic substitution, nucleophilic substitution, or other suitable organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4.

    Reduction: Reagents like Pd/C (Palladium on carbon) with hydrogen gas.

    Substitution: Reagents like NaOH (Sodium hydroxide) or other strong bases.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes.

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Medicine

    Therapeutic Agents: Potential use in the treatment of diseases due to its unique chemical properties.

Industry

    Chemical Synthesis: Use as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-CHLOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE
  • 5-(2-BROMOPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Uniqueness

The presence of the fluorophenyl group in 5-(2-FLUOROPHENYL)-3-HYDROXY-1-(4-METHYLPHENYL)-4-(4-NITROBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE may impart unique electronic properties, making it distinct from its chloro and bromo analogs.

Properties

Molecular Formula

C24H17FN2O5

Molecular Weight

432.4 g/mol

IUPAC Name

(4Z)-5-(2-fluorophenyl)-4-[hydroxy-(4-nitrophenyl)methylidene]-1-(4-methylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H17FN2O5/c1-14-6-10-16(11-7-14)26-21(18-4-2-3-5-19(18)25)20(23(29)24(26)30)22(28)15-8-12-17(13-9-15)27(31)32/h2-13,21,28H,1H3/b22-20-

InChI Key

MJRSHPDYSUDCFS-XDOYNYLZSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C2=O)C4=CC=CC=C4F

Canonical SMILES

CC1=CC=C(C=C1)N2C(C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C2=O)C4=CC=CC=C4F

Origin of Product

United States

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